

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dasantafil

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Compound of Interest		
Compound Name:	Dasantafil	
Cat. No.:	B1669834	Get Quote

Disclaimer: The compound "Dasantafil" appears to be a hypothetical agent, as no scientific literature or clinical data is available under this name. To fulfill the user's request for a comprehensive technical guide, this document will use Sildenafil, a well-characterized drug for erectile dysfunction and pulmonary arterial hypertension, as a representative phosphodiesterase type 5 (PDE5) inhibitor. The data, protocols, and pathways presented here are for Sildenafil and serve as a structural and content template for what a guide on "Dasantafil" would entail.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). By preventing the degradation of cGMP, Sildenafil enhances the effects of nitric oxide (NO), a key mediator of vasodilation. This mechanism of action forms the basis of its therapeutic use in conditions characterized by impaired NO/cGMP signaling.

Pharmacokinetics

The pharmacokinetic profile of Sildenafil describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the optimal dosing regimen and understanding potential drug interactions.



Absorption

Sildenafil is rapidly absorbed following oral administration. Maximum plasma concentrations are typically reached within 30 to 120 minutes (median 60 minutes) in the fasted state. When administered with a high-fat meal, the rate of absorption is reduced, with a mean delay in Tmax of 60 minutes and a mean reduction in Cmax of 29%. The absolute bioavailability is approximately 41%.

Distribution

Sildenafil and its major circulating N-desmethyl metabolite are approximately 96% bound to plasma proteins. This high degree of protein binding is independent of total drug concentrations. The mean steady-state volume of distribution (Vd) for Sildenafil is 105 L, indicating extensive tissue distribution.

Metabolism

Sildenafil is cleared predominantly by the hepatic microsomal isoenzymes CYP3A4 (major route) and CYP2C9 (minor route). The primary metabolic pathway is N-demethylation, resulting in the major circulating metabolite, UK-103,320. This metabolite has a PDE5 inhibitory profile similar to Sildenafil but is approximately 50% as potent.

Excretion

After oral administration, Sildenafil is excreted as metabolites predominantly in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose). The terminal half-life of Sildenafil is approximately 3 to 5 hours.

Table 1: Summary of Key Pharmacokinetic Parameters for Sildenafil



Parameter	Value	
Tmax (median)	60 minutes (fasted)	
Cmax (mean reduction with high-fat meal)	29%	
Absolute Bioavailability	~41%	
Protein Binding	~96%	
Volume of Distribution (Vd)	105 L	
Primary Metabolizing Enzymes	CYP3A4, CYP2C9	
Route of Excretion	Feces (~80%), Urine (~13%)	
Terminal Half-life	3-5 hours	

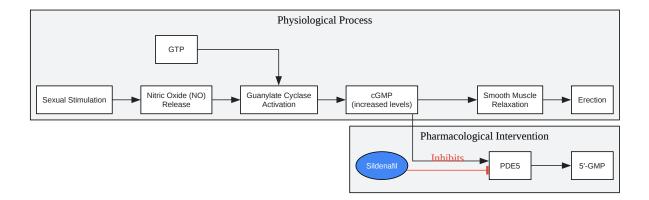
Pharmacodynamics

The pharmacodynamic effects of Sildenafil are directly related to its inhibition of the PDE5 enzyme.

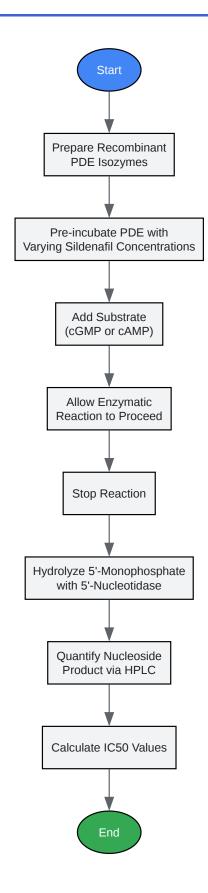
Mechanism of Action

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP produces smooth muscle relaxation in the corpus cavernosum, allowing for the inflow of blood and subsequent erection. Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby enhancing the erectile response to sexual stimulation.









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